molecular formula C20H25N5O3S B2759513 2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide CAS No. 899969-72-3

2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide

Cat. No.: B2759513
CAS No.: 899969-72-3
M. Wt: 415.51
InChI Key: UARUTTGNEKYRDU-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperazine ring, a methoxyphenyl group, and a thieno[3,4-c]pyrazole moiety, making it an interesting subject for scientific research.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for synthetic and mechanistic studies.

    Biology: It is investigated for its potential biological activities, including interactions with various biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It may have applications in the development of new materials or as a precursor for other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the methoxyphenyl group and the piperazine ring. The final step involves the acylation of the intermediate to form the oxoacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxoacetamide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but lacks the thieno[3,4-c]pyrazole and methoxyphenyl groups.

    2-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethan-1-amine: This compound is similar but lacks the thieno[3,4-c]pyrazole moiety.

Uniqueness

2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide is unique due to its combination of functional groups and structural features

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-3-23-8-10-24(11-9-23)20(27)19(26)21-18-16-12-29-13-17(16)22-25(18)14-4-6-15(28-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARUTTGNEKYRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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